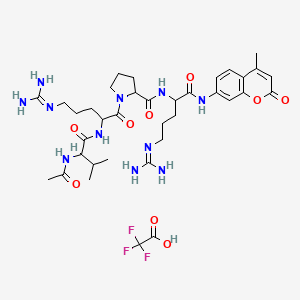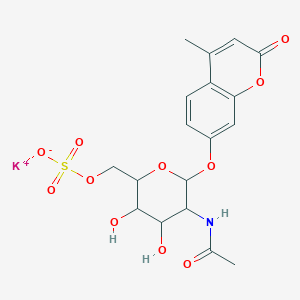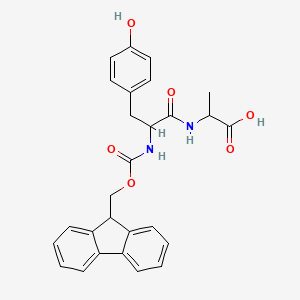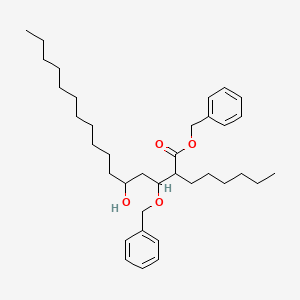
Ac-Val-Arg-Pro-Arg-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetil-valil-arginil-prolil-argininamida-4-metilcumarina (Ac-Val-Arg-Pro-Arg-AMC) es un sustrato fluorogénico utilizado en varios ensayos bioquímicos. Este compuesto es particularmente conocido por su aplicación en el estudio de la actividad proteasa, específicamente la metacaspasa-9 de Arabidopsis thaliana. La estructura del compuesto le permite emitir fluorescencia al ser escindido por proteasas, lo que lo convierte en una herramienta valiosa en los estudios enzimáticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetil-valil-arginil-prolil-argininamida-4-metilcumarina implica múltiples pasos, comenzando con la protección de los grupos amino y el acoplamiento secuencial de los aminoácidos. El proceso generalmente incluye:
Protección de los grupos amino: Se utilizan grupos protectores como el terc-butiloxicarbonilo (Boc) para proteger los grupos amino de los aminoácidos.
Reacciones de acoplamiento: Los aminoácidos protegidos se acoplan secuencialmente utilizando reactivos de acoplamiento como la diciclohexilcarbodiimida (DCC) y la hidroxibenzotriazol (HOBt).
Desprotección: Los grupos protectores se eliminan utilizando condiciones ácidas, como el ácido trifluoroacético (TFA).
Unión de cumarina: El paso final implica la unión del grupo 4-metilcumarina a la cadena peptídica.
Métodos de producción industrial
La producción industrial de Acetil-valil-arginil-prolil-argininamida-4-metilcumarina sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para el rendimiento y la pureza, a menudo involucrando sintetizadores de péptidos automatizados y cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Acetil-valil-arginil-prolil-argininamida-4-metilcumarina se somete principalmente a reacciones de hidrólisis al interactuar con proteasas. La escisión del enlace peptídico da como resultado la liberación del grupo fluorescente 4-metilcumarina.
Reactivos y condiciones comunes
Reactivos: Proteasas como la metacaspasa-9.
Condiciones: Las reacciones se llevan a cabo generalmente en soluciones amortiguadas a pH y temperatura fisiológicos.
Principales productos
El principal producto formado a partir de la hidrólisis de Acetil-valil-arginil-prolil-argininamida-4-metilcumarina es la 4-metilcumarina fluorescente, que se puede detectar utilizando espectroscopia de fluorescencia.
Aplicaciones Científicas De Investigación
Acetil-valil-arginil-prolil-argininamida-4-metilcumarina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como sustrato en ensayos enzimáticos para estudiar la actividad de las proteasas.
Biología: Ayuda a comprender el papel de las proteasas en varios procesos biológicos, incluida la apoptosis y la necrosis.
Industria: Se utiliza en el desarrollo de ensayos bioquímicos para el descubrimiento y desarrollo de fármacos.
Mecanismo De Acción
El mecanismo de acción de Acetil-valil-arginil-prolil-argininamida-4-metilcumarina implica su escisión por proteasas específicas. La proteasa reconoce y se une a la secuencia peptídica, escindiendo el enlace y liberando el grupo fluorescente 4-metilcumarina. Esta fluorescencia se puede medir para determinar la actividad de la proteasa .
Comparación Con Compuestos Similares
Compuestos similares
Boc-Val-Pro-Arg-AMC clorhidrato: Otro sustrato fluorogénico utilizado para medir la actividad de la proteasa serina similar a la tripsina.
Ac-Val-Arg-Pro-Arg-AMC trifluoroacetato: Una forma de sal del compuesto con aplicaciones similares.
Singularidad
Acetil-valil-arginil-prolil-argininamida-4-metilcumarina es única debido a su secuencia peptídica específica, que la convierte en un sustrato adecuado para la metacaspasa-9. Su capacidad para emitir fluorescencia al ser escindida proporciona un método sensible y específico para estudiar la actividad de las proteasas.
Propiedades
IUPAC Name |
1-[2-[(2-acetamido-3-methylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51N11O7.C2HF3O2/c1-18(2)28(41-20(4)46)31(50)44-24(9-6-14-40-34(37)38)32(51)45-15-7-10-25(45)30(49)43-23(8-5-13-39-33(35)36)29(48)42-21-11-12-22-19(3)16-27(47)52-26(22)17-21;3-2(4,5)1(6)7/h11-12,16-18,23-25,28H,5-10,13-15H2,1-4H3,(H,41,46)(H,42,48)(H,43,49)(H,44,50)(H4,35,36,39)(H4,37,38,40);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFMWDQLNKKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H52F3N11O9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
839.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(1,1-diMethylethoxy)carbonyl]hydrazide, 1-oxide](/img/structure/B12108142.png)
![zinc;5-[2,3-dihydroxy-5-[4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate](/img/structure/B12108144.png)


![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)




